molecular formula C43H65NO7 B1245639 Spirolide D CAS No. 170713-73-2

Spirolide D

Cat. No.: B1245639
CAS No.: 170713-73-2
M. Wt: 708 g/mol
InChI Key: DCBUZOVCNASVLD-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirolide D belongs to the class of organic compounds known as azepines. These are organic compounds containing an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in mollusks. This makes this compound a potential biomarker for the consumption of this food product.

Properties

CAS No.

170713-73-2

Molecular Formula

C43H65NO7

Molecular Weight

708 g/mol

IUPAC Name

5-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one

InChI

InChI=1S/C43H65NO7/c1-25-10-9-11-38-41(22-28(4)30(6)24-44-38)15-13-33(37-20-27(3)39(46)48-37)31(7)34(41)19-26(2)35(45)21-36-29(5)23-42(50-36)16-17-43(51-42)40(8,47)14-12-32(18-25)49-43/h19,27-30,32,34-37,45,47H,1,9-18,20-24H2,2-8H3/b26-19-

InChI Key

DCBUZOVCNASVLD-LGUFXXKBSA-N

Isomeric SMILES

CC1CC(OC1=O)C2=C(C3/C=C(/C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)\C)C

SMILES

CC1CC(OC1=O)C2=C(C3C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)C)C

Canonical SMILES

CC1CC(OC1=O)C2=C(C3C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)C)C

Synonyms

spirolide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spirolide D
Reactant of Route 2
Spirolide D
Reactant of Route 3
Spirolide D
Reactant of Route 4
Spirolide D
Reactant of Route 5
Spirolide D
Reactant of Route 6
Spirolide D

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